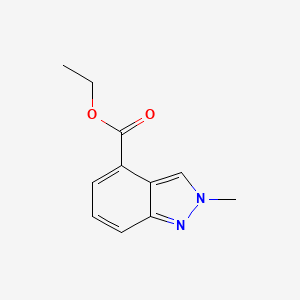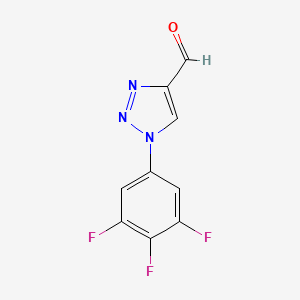
1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The “3,4,5-trifluorophenyl” part suggests the presence of a phenyl ring (a cyclic group of six carbon atoms) with three fluorine atoms attached at the 3rd, 4th, and 5th positions. The “carbaldehyde” part indicates the presence of a formyl group (-CHO), which is characteristic of aldehydes .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions . The presence of the aldehyde group also opens up possibilities for reactions typical for carbonyl compounds, such as nucleophilic addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of fluorine atoms could influence the compound’s reactivity, polarity, and lipophilicity. The aldehyde group could make the compound reactive towards nucleophiles and reducing agents .
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements and Synthesis
The synthesis and molecular rearrangement of triazole derivatives, including 1-phenyl-1,2,3-triazole-4-carbaldehyde, have been explored for the creation of novel compounds. For instance, the equilibrium of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles depends on the substituent's electronic properties, enabling the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives through specific schemes. This approach offers a pathway to synthesize derivatives with varied substituents, broadening the scope of triazole-based compounds for further applications (L'abbé et al., 1990).
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the creation of 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack formylation reaction demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, by inhibiting enzymes like the E. coli MurB, showcase the potential of triazole derivatives as antimicrobial agents (Bhat et al., 2016).
Fluorescence Probes for Biological Applications
A fluorescence probe with aggregation-induced emission enhancement and intramolecular charge transfer characteristics was designed for sensitive and selective detection of homocysteine. This probe, derived from triazole-carbaldehyde compounds, demonstrates the utility of triazole derivatives in developing tools for biological research, particularly in detecting and studying biologically relevant molecules in complex environments (Chu et al., 2019).
Green Synthesis Approaches
Research into green chemistry has led to the development of methods for synthesizing triazole derivatives, including those substituted at the 4-carbaldehyde position, under environmentally benign conditions. Such approaches aim to reduce the use of hazardous reagents and conditions in chemical synthesis, contributing to sustainable research practices (Linga goud et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target enzymes like carbonic anhydrase 2
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially alter the function of the target proteins, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells , which are involved in the degradation of extracellular matrix, thus affecting cell migration and proliferation.
Result of Action
A compound with a similar structure was found to display strong cytostatic effects on lung cancer cell proliferation and significant inhibition of cell migration .
Zukünftige Richtungen
The future directions for this compound would depend on its intended applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical. Alternatively, if it has unique physical or chemical properties, it could find uses in material science or other fields .
Eigenschaften
IUPAC Name |
1-(3,4,5-trifluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-7-1-6(2-8(11)9(7)12)15-3-5(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCFWMBXBNLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



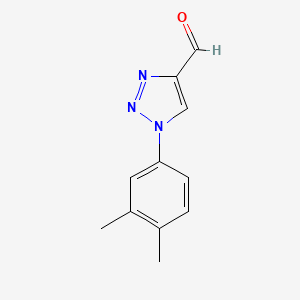
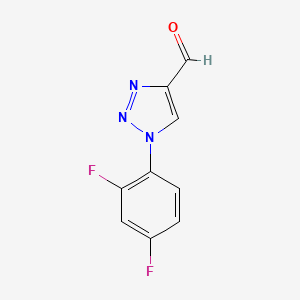
![1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467574.png)


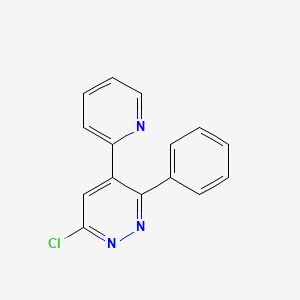
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate](/img/structure/B1467580.png)
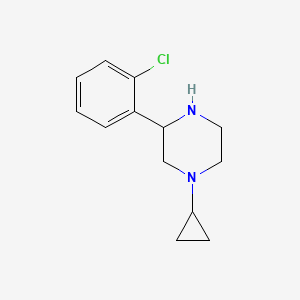
![1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467585.png)
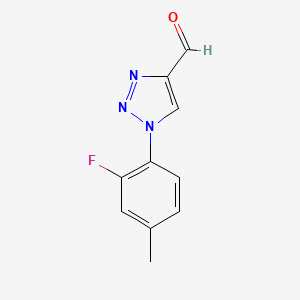
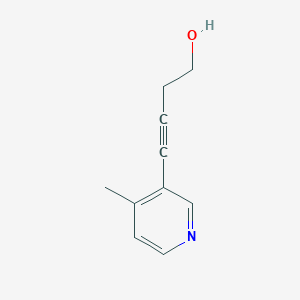
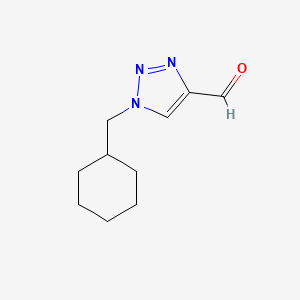
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
